

# An In-depth Technical Guide to Isovanillin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isovanillin*

Cat. No.: *B020041*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isovanillin** (3-hydroxy-4-methoxybenzaldehyde), an isomer of the well-known flavoring agent vanillin. While structurally similar, **isovanillin** possesses distinct properties and biological activities that make it a compound of significant interest in pharmaceutical research and fine chemical synthesis. This document details its chemical and physical properties, metabolic pathways, and relevant experimental methodologies.

## Core Properties of Isovanillin

**Isovanillin** is a phenolic aldehyde that serves as a valuable intermediate in organic synthesis and as a modulator of enzyme activity.<sup>[1][2]</sup> Its official IUPAC name is 3-hydroxy-4-methoxybenzaldehyde, and it is registered under the CAS Number 621-59-0.<sup>[2]</sup>

The quantitative properties of **isovanillin** are summarized in the table below for easy reference and comparison.

Property	Value
Identifiers	
CAS Number	621-59-0
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>
Molecular Weight	152.15 g/mol
Physical Properties	
Appearance	White to pale yellow or tan crystalline powder
Melting Point	113-116 °C
Boiling Point	179 °C at 15 mmHg
Density	~1.20 g/cm <sup>3</sup>
Vapor Pressure	0.000384 mmHg at 25 °C (estimated)
Chemical Properties	
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, methanol, chloroform, and glacial acetic acid.[2]
Acidity (pKa)	9.248
logP (Octanol-Water)	1.25
Spectral Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 90 MHz)	Peaks at approximately 9.83 (s, 1H, CHO), 7.44 (d, 1H), 7.42 (dd, 1H), 6.97 (d, 1H), 6.12 (s, 1H, OH), 3.97 (s, 3H, OCH <sub>3</sub> ) ppm.
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Signals include those for aldehyde, aromatic, and methoxy carbons.
IR (KBr disc)	Characteristic peaks for O-H, C-H (aromatic and aldehyde), C=O (aldehyde), and C-O (ether) functional groups.

Mass Spectrometry (EI)

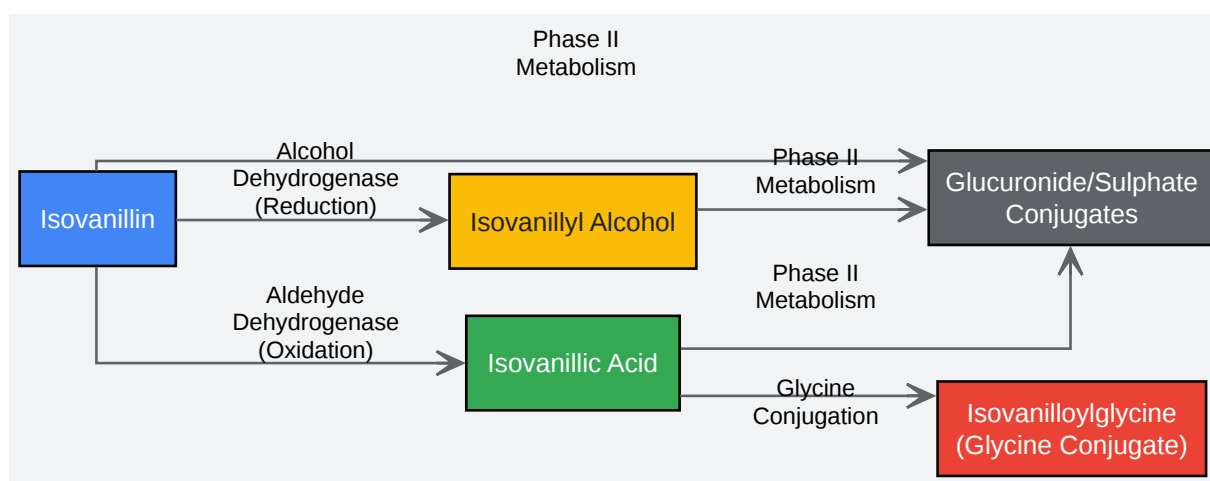
Major fragments observed at  $m/z$  152 (M+), 151, 109, 81, and 51.

## Biological Activity and Metabolism

**Isovanillin** is recognized for its selective inhibition of aldehyde oxidase (AO), an enzyme involved in the metabolism of various xenobiotics.[1] Unlike its isomer, vanillin, which is a substrate for AO, **isovanillin** is not metabolized by this enzyme.[3] Instead, its primary metabolic pathway in mammals involves oxidation by aldehyde dehydrogenase (ALDH) to form isovanillic acid.[3]

This selective inhibition of aldehyde oxidase without being a substrate makes **isovanillin** a valuable tool for studying AO-mediated drug metabolism. Furthermore, its conversion to isovanillic acid suggests potential applications in therapeutic areas such as alcohol aversion therapy.[1]

The metabolic fate of **isovanillin** in rats has been studied, revealing that after oral administration, it is metabolized and its products are excreted primarily as glucuronide and sulphate conjugates.[4] The major metabolites identified include isovanillyl alcohol, isovanillic acid, and isovanilloylglycine.[4]



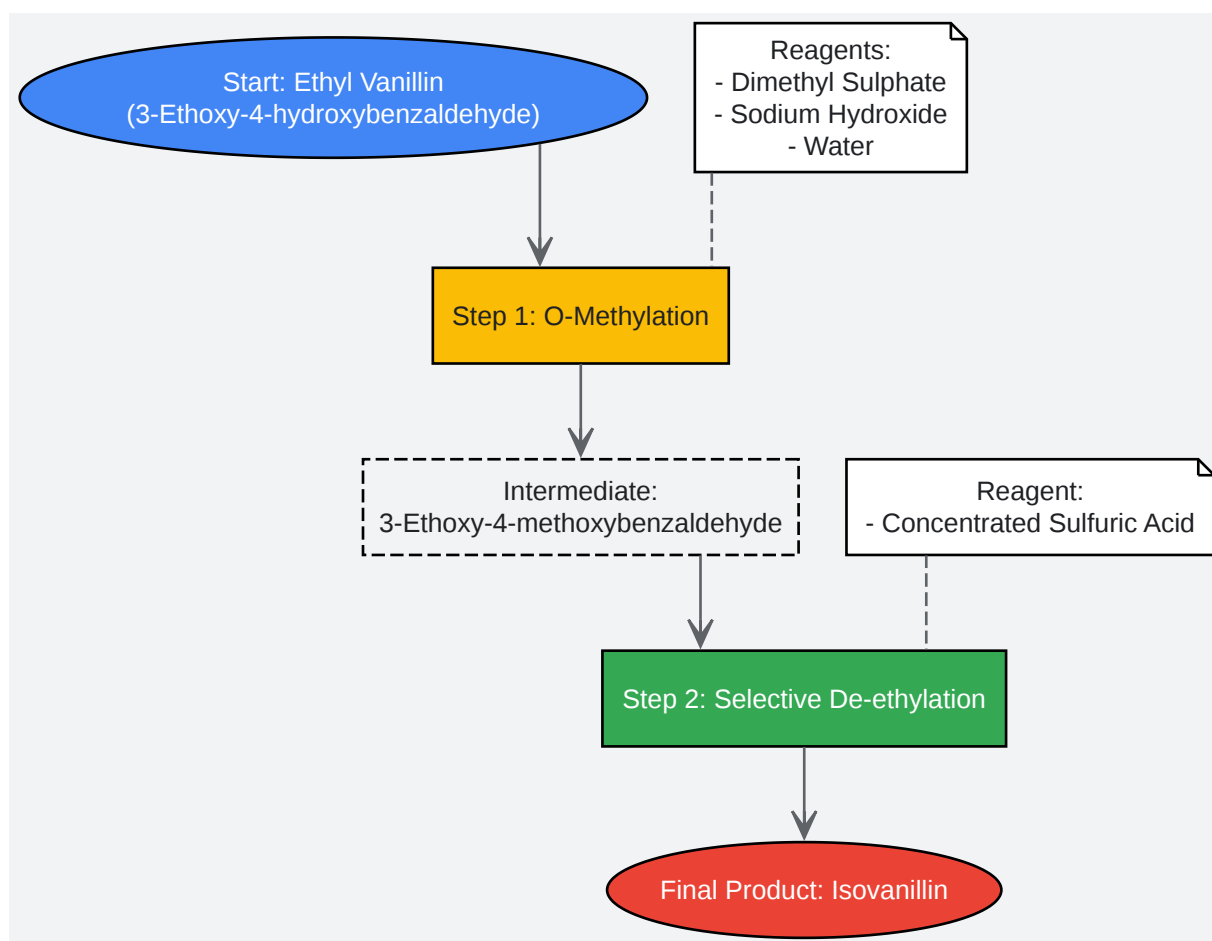
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Fig. 1: Metabolic pathway of **isovanillin** in rats.

## Synthesis of Isovanillin

**Isovanillin** can be synthesized through several routes. One common industrial method involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde, where the alkoxy group has at least two carbon atoms, using a strong acid.[1] A specific example is the de-ethylation of 3-ethoxy-4-methoxybenzaldehyde, which itself can be synthesized from ethyl vanillin.

The workflow below illustrates a two-step process starting from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).



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Fig. 2: Workflow for the synthesis of **isovanillin**.

## Experimental Protocols

This section provides a synopsis of methodologies used in the study and synthesis of **isovanillin**, based on available literature.

## Methodology Synopsis: Synthesis of Isovanillin from Ethyl Vanillin

This protocol is based on a two-step industrial process.<sup>[1][5]</sup>

- O-Methylation of Ethyl Vanillin:
  - Ethyl vanillin is dissolved in an aqueous solution.
  - The solution is heated to approximately 90°C.
  - An aqueous solution of sodium hydroxide is added to maintain a pH of around 9.
  - Dimethyl sulphate is then added gradually over a period of 2 hours while maintaining the temperature.
  - The reaction mixture is stirred for an additional hour at 90°C.
  - After cooling, the organic layer containing 3-ethoxy-4-methoxybenzaldehyde is separated, washed, and purified by distillation under reduced pressure.
- Selective De-ethylation:
  - The purified 3-ethoxy-4-methoxybenzaldehyde is mixed with concentrated (95-99%) sulfuric acid under an inert atmosphere. The molar ratio of acid to aldehyde is typically between 4 and 10.<sup>[5]</sup>
  - The mixture is heated, causing the selective removal of the ethyl group over the methyl group.
  - The reaction is quenched by pouring the mixture into water, which precipitates the crude **isovanillin**.
  - The solid product is isolated by filtration and can be further purified by recrystallization.

## Methodology Synopsis: In Vitro Metabolism Using Liver Slices

This methodology is used to investigate the enzymatic oxidation of **isovanillin**.<sup>[3]</sup><sup>[6]</sup>

- Preparation of Liver Slices:
  - Fresh liver tissue (e.g., from guinea pig) is obtained and immediately placed in an appropriate buffer (e.g., Krebs-Henseleit buffer, pH 7.4).
  - Precision-cut liver slices of a standardized thickness and weight (e.g., 140 mg) are prepared.
- Incubation:
  - Liver slices are placed in incubation flasks containing buffer.
  - **Isovanillin** is added to the flasks to a final concentration (e.g.,  $1 \times 10^{-3}$  M).<sup>[7]</sup>
  - For inhibitor studies, specific enzyme inhibitors are added:
    - Disulfiram: An inhibitor of aldehyde dehydrogenase (ALDH).
    - Allopurinol: An inhibitor of xanthine oxidase (XO).
  - The flasks are incubated at 37°C in a shaking water bath.
- Sample Analysis:
  - Aliquots of the incubation medium are collected at various time points.
  - The reaction is terminated, typically by adding an acid or an organic solvent to precipitate proteins.
  - Samples are centrifuged, and the supernatant is collected.
  - The concentrations of **isovanillin** and its metabolite, isovanillic acid, are quantified using High-Performance Liquid Chromatography (HPLC). The results show that isovanillic acid

formation is significantly inhibited by disulfiram, indicating that ALDH is the primary enzyme responsible for **isovanillin** metabolism.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isovanillin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020041#isovanillin-cas-number-and-properties]

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Address: 3281 E Guasti Rd

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